4-ethoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound 4-ethoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess a range of biological activities. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and gastrokinetic effects. The presence of a 1,3,4-oxadiazol moiety within the structure of such compounds is often associated with significant biological activity, as seen in various studies on similar molecules [
Scientific Research Applications
Anticancer Evaluation
A study by Ravinaik et al. (2021) discussed the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against multiple cancer cell lines. The compounds showed moderate to excellent anticancer activity, with some derivatives performing better than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against tested microorganisms, showcasing the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).
Nematocidal Activity
Liu et al. (2022) reported on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Herbicidal Activities
Research by Bao (2008) involved the synthesis of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, which were tested for herbicidal activity. Some of the synthesized compounds displayed good herbicidal activity on specific plant species, highlighting their potential in agricultural applications (Bao, 2008).
Antidiabetic Screening
Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for antidiabetic activity using the α-amylase inhibition assay. This study contributes to the search for new antidiabetic agents (Lalpara et al., 2021).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl group have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The trimethoxyphenyl group in similar compounds has been found to play a critical role in fitting into the binding sites of their targets, leading to inhibition of these targets .
Biochemical Pathways
Compounds with the trimethoxyphenyl group have been associated with various biochemical pathways due to their diverse bioactivity effects .
Result of Action
Compounds with the trimethoxyphenyl group have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against parasites, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)18(24)21-20-23-22-19(29-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWRZMSZEGEUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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